molecular formula C14H10Cl2N2O2 B5516728 N-(2-carbamoylphenyl)-2,5-dichlorobenzamide

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide

Cat. No.: B5516728
M. Wt: 309.1 g/mol
InChI Key: JTZZPKULHYEPRG-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with two chlorine atoms at the 2 and 5 positions. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-2-chlorobenzamide: Similar structure but with only one chlorine atom.

    N-(2-carbamoylphenyl)-2,4-dichlorobenzamide: Similar structure with chlorine atoms at different positions.

    N-(2-carbamoylphenyl)-3,5-dichlorobenzamide: Similar structure with chlorine atoms at different positions.

Uniqueness

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of the carbamoyl group also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-8-5-6-11(16)10(7-8)14(20)18-12-4-2-1-3-9(12)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZPKULHYEPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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